molecular formula C17H19NO4S B5735762 Ethyl 4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoate

Ethyl 4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoate

Cat. No.: B5735762
M. Wt: 333.4 g/mol
InChI Key: BLBMSEBUGYNBEJ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its complex structure, which includes a benzoate group, a sulfamoyl group, and an ethyl ester group.

Future Directions

As this compound is provided to early discovery researchers, it may be used in various research applications . The potential uses and future directions would depend on the results of these research studies.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, ethyl 4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoate interacts with β-catenin, a protein that plays a crucial role in the Wnt signaling pathway . The nature of this interaction involves the compound binding to β-catenin, which leads to the degradation of β-catenin .

Cellular Effects

Ethyl 4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoate has significant effects on various types of cells. It selectively decreases the viability of Wnt-dependent cells while showing little effect on Wnt-independent cells and normal human cells . This compound influences cell function by downregulating Wnt/β-catenin target genes, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of ethyl 4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoate involves direct affinity interaction with β-catenin . This interaction induces β-catenin ubiquitination and proteasomal degradation . The result is a decrease in the levels of active β-catenin, leading to changes in gene expression.

Dosage Effects in Animal Models

The effects of ethyl 4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoate vary with different dosages in animal models . Daily intraperitoneal injection (10-20 mg/kg/day) is efficacious in suppressing the expansion of established tumors from HCT116, HT115, and H23 xenografts in mice . It exhibits little efficacy against the Wnt-independent H460 tumor growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoate typically involves the esterification of 4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

Ethyl 4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl benzoate
  • Methyl benzoate
  • Phenyl benzoate

Comparison

Ethyl 4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-4-22-17(19)14-9-8-13(3)16(11-14)23(20,21)18-15-7-5-6-12(2)10-15/h5-11,18H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBMSEBUGYNBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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